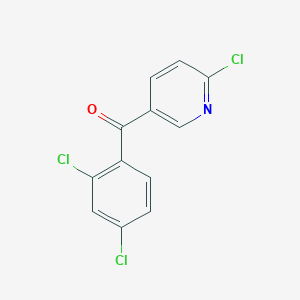

2-Chloro-5-(2,4-dichlorobenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl3NO/c13-8-2-3-9(10(14)5-8)12(17)7-1-4-11(15)16-6-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPMEAMSHJUJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 2,4 Dichlorobenzoyl Pyridine and Its Precursors

Strategies for the Construction and Functionalization of the 2-Chloro-5-pyridine Core

The formation of the 2-chloro-5-substituted pyridine (B92270) core is a critical first stage in the synthesis of the target molecule. This can be achieved through either building the pyridine ring from acyclic precursors (de novo synthesis) or by modifying a pre-existing pyridine ring.

De novo Synthesis Approaches for Substituted Pyridines

De novo synthesis offers the advantage of constructing the pyridine ring with the desired substituents already in place or in positions amenable to further functionalization. Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are foundational but can be limited by the requirement for specific electron-withdrawing groups in the starting materials. numberanalytics.com More contemporary approaches focus on cycloaddition reactions, which provide a versatile route to a wide array of substitution patterns. numberanalytics.com

One powerful strategy involves [4+2] cycloadditions where the nitrogen atom can be incorporated into either the diene or dienophile component. numberanalytics.com For instance, a three-component synthesis of polysubstituted pyridines has been developed utilizing the Diels-Alder reactions of 2-azadienes, which are formed in situ from a novel redox-neutral catalytic intermolecular aza-Wittig reaction. numberanalytics.com This method allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from readily available aldehydes, α,β-unsaturated acids, and enamines. numberanalytics.com

Another approach involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization of the resulting 3-azatriene and subsequent air oxidation to yield highly substituted pyridines. nih.gov This modular method benefits from readily available starting materials and good functional group tolerance. nih.gov

The following table summarizes key de novo synthesis strategies for substituted pyridines:

| Method | Key Features | Reactants | Advantages |

| Hantzsch Synthesis | Classical method for dihydropyridines, followed by oxidation. | Aldehyde, β-ketoester, ammonia | Well-established, good for specific substitution patterns. |

| Bohlmann-Rahtz Synthesis | Condensation of enamines with α,β-unsaturated ketones. | Enamine, α,β-unsaturated ketone | Access to various substitution patterns. |

| [4+2] Cycloaddition of 2-Azadienes | Three-component, two-pot process. | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, push-pull enamines | Rapid access to diverse tri- and tetrasubstituted pyridines. numberanalytics.com |

| Copper-Catalyzed Cascade Reaction | N-iminative cross-coupling, electrocyclization, and oxidation. | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Modular, good functional group tolerance, mild conditions. nih.gov |

Regioselective Halogenation and Functional Group Introduction at Pyridine Positions 2 and 5

Direct functionalization of a pre-existing pyridine ring is a common and efficient strategy. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, direct C-H functionalization can be challenging and often requires harsh conditions. researchgate.net

Regioselective halogenation is a key transformation for introducing functional handles for subsequent reactions. The halogenation of pyridines is often not straightforward due to the deactivation of the ring by the nitrogen atom. wikipedia.org Electrophilic aromatic substitution on pyridine is difficult and typically requires high temperatures and strongly acidic conditions, often leading to a mixture of products.

To overcome these challenges, several strategies have been developed:

Pyridine N-oxides: The formation of a pyridine N-oxide activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. This allows for more controlled halogenation under milder conditions. researchgate.netresearchgate.net Subsequent deoxygenation restores the pyridine ring.

Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to achieve regioselective deprotonation and subsequent functionalization of the pyridine ring. For example, a substituent at the 3-position can direct lithiation to the 2- or 4-position.

Halogen Dance Reaction: This isomerization reaction can be used to move a halogen atom from one position to another on the pyridine ring under the influence of a strong base.

Modern C-H Functionalization: Recent advances have focused on transition metal-catalyzed C-H functionalization, which offers a more direct and atom-economical approach to introducing substituents. nih.govrsc.org These methods can provide access to specific isomers that are difficult to obtain through classical methods.

For the synthesis of a 2-chloro-5-substituted pyridine, a common precursor is 2-aminopyridine (B139424). Chlorination of 2-aminopyridine in a strongly acidic medium can selectively yield 2-amino-5-chloropyridine, minimizing the formation of dichlorinated byproducts. google.com The amino group can then be replaced with other functionalities as needed.

Approaches for Incorporating the 2,4-Dichlorobenzoyl Moiety via Acylation or Cross-Coupling

Once the 2-chloro-5-substituted pyridine core is in hand, the next critical step is the introduction of the 2,4-dichlorobenzoyl group. This is typically achieved through either a Friedel-Crafts acylation reaction or a palladium-catalyzed cross-coupling reaction.

Utilization of 2,4-Dichlorobenzoyl Halides in Acylation Reactions

Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com In the context of synthesizing 2-Chloro-5-(2,4-dichlorobenzoyl)pyridine, this would involve the reaction of a suitable 2-chloro-5-substituted pyridine with 2,4-dichlorobenzoyl chloride.

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid. sigmaaldrich.comkhanacademy.org This acylium ion then attacks the electron-rich position of the pyridine ring.

However, the Friedel-Crafts acylation of pyridines can be challenging. The nitrogen atom in the pyridine ring is a Lewis base and can coordinate with the Lewis acid catalyst, deactivating both the catalyst and the pyridine ring towards the desired reaction. sigmaaldrich.com This often necessitates the use of stoichiometric or even excess amounts of the Lewis acid. Furthermore, the electron-withdrawing effect of the chlorine atom at the 2-position further deactivates the pyridine ring, making the acylation even more difficult.

To overcome these limitations, milder Lewis acids or alternative activation methods may be employed. For instance, iron(III) chloride has been used as a catalyst in tunable aryl alkyl ionic liquids for the Friedel-Crafts acylation of benzene (B151609) derivatives. beilstein-journals.org While not directly applied to pyridines in this study, it represents a move towards more robust and environmentally friendly catalytic systems.

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Ketone Formation

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency, functional group tolerance, and predictable selectivity. For the formation of the aryl-ketone linkage in this compound, a carbonylative cross-coupling approach is highly attractive.

This typically involves the reaction of a 2-chloro-5-halopyridine (where the 5-position is substituted with a halogen, often bromine or iodine) with an organometallic reagent derived from 2,4-dichlorobenzene in the presence of a palladium catalyst and carbon monoxide. Alternatively, a 2-chloro-5-organometallic pyridine derivative can be coupled with 2,4-dichlorobenzoyl chloride.

A notable advancement is the palladium-catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles. researchgate.net This method allows for the carbonylative coupling of (hetero)arenes with aryl- or vinyl-triflates to synthesize a diverse array of ketones. researchgate.net The use of specific ligands, such as the large bite-angle Xantphos, is crucial for achieving the desired reactivity and selectivity. researchgate.net

The following table outlines some palladium-catalyzed cross-coupling approaches for aryl-ketone formation:

| Reaction Type | Coupling Partners | Catalyst System | Key Features |

| Suzuki-Miyaura Carbonylative Coupling | Aryl halide, Arylboronic acid, CO | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Well-established, good functional group tolerance. |

| Stille Carbonylative Coupling | Aryl halide, Organostannane, CO | Pd catalyst (e.g., Pd(PPh₃)₄) | Tolerant of a wide range of functional groups, but tin reagents are toxic. |

| Heck Carbonylative Coupling | Aryl halide, Alkene, CO | Pd catalyst, Base | Forms α,β-unsaturated ketones. |

| Carbonylative Coupling with Acylating Electrophiles | (Hetero)arene, Aryl- or vinyl-triflate, CO | Pd catalyst with specific ligands (e.g., Xantphos) | Generates potent acylating agents in situ, allowing for diverse ketone synthesis. researchgate.net |

Advanced Synthetic Techniques in the Synthesis of Related Pyridine Derivatives

The field of pyridine synthesis is continually evolving, with new methodologies offering greater efficiency, selectivity, and access to novel structures. These advanced techniques can be applied to the synthesis of complex pyridine derivatives, including analogs of this compound.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying pyridine rings. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. Transition metal catalysis plays a pivotal role in achieving regioselective C-H activation at various positions of the pyridine ring. researchgate.netnih.gov

Photocatalysis and Electrocatalysis: These emerging techniques offer mild reaction conditions and unique reactivity patterns. numberanalytics.com Visible-light photocatalysis, for example, can be used to generate radical intermediates for the synthesis of pyridine derivatives through pathways that are not accessible via traditional thermal methods. numberanalytics.com

Flow Chemistry: The use of microreactors in flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions.

Asymmetric Synthesis: For the synthesis of chiral pyridine derivatives, asymmetric catalysis is a powerful tool. numberanalytics.com Chiral transition metal complexes and organocatalysts can be used to induce enantioselectivity in the formation of the pyridine ring or in the functionalization of a pre-existing pyridine. numberanalytics.com The use of chiral auxiliaries is another established strategy for achieving enantiomerically enriched products. numberanalytics.com

Nickel-Catalyzed Dehydrogenation: A one-pot synthesis of substituted pyridines has been developed from alkyl ketones and enamines, which involves the nickel-catalyzed dehydrogenation of the alkyl ketone to an α,β-unsaturated ketone in situ. oup.comoup.com This intermediate then undergoes further reactions to form the pyridine ring, allowing for the use of simple and readily available starting materials. oup.comoup.com

These advanced techniques, along with the more established methods, provide a rich toolbox for the synthetic chemist to construct complex and highly functionalized pyridine derivatives like this compound.

Microwave-Assisted Synthesis Optimization and Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. researchgate.net The mechanism involves the direct heating of polar molecules through the interaction of their dipoles with the microwave radiation, resulting in rapid and uniform temperature increases throughout the reaction medium. This efficient energy transfer can dramatically reduce reaction times from hours to mere minutes and improve process efficiencies. researchgate.netorganic-chemistry.org

The optimization of a microwave-assisted reaction is a multifactorial process, involving the careful selection of solvent, temperature, irradiation power, and reaction time. For the synthesis of pyridine derivatives, particularly those starting from precursors like 2-chloropyridines, these parameters are critical. Research on the amination of 2-chloropyridine (B119429) derivatives using dimethylformamide (DMF) as both a solvent and a reagent demonstrates a clear temperature dependency. For instance, a specific reaction completed in 15 minutes at 150°C could be finished in just 3 minutes by increasing the temperature to 180°C. tandfonline.com

The choice of solvent is also paramount, with polar solvents like Dimethyl Sulfoxide (DMSO) often showing superior performance in microwave-assisted pyridine synthesis by efficiently absorbing microwave energy. organic-chemistry.org The addition of a Brønsted or Lewis acid catalyst can further accelerate transformations, leading to some of the highest reported yields for certain pyridine syntheses. researchgate.netorganic-chemistry.org

The efficiency of this methodology is evident when comparing it to standard heating conditions. In many cases, reactions that yield moderate results under conventional reflux are significantly improved under microwave irradiation, providing the desired products in higher yields and with fewer byproducts. tandfonline.com This makes microwave-assisted synthesis a highly attractive method for the rapid and efficient preparation of precursors for complex molecules like this compound.

Table 1: Optimization of Microwave-Assisted Amination of 2-Chloropyridine Derivatives This table illustrates the effect of reaction conditions on the yield of 2-(N,N-dimethylamino)pyridine derivatives synthesized from various 2-chloropyridine precursors using microwave irradiation.

| Precursor | Temperature (°C) | Time (min) | Yield (%) |

| 2-Chloro-3-cyano-4-phenyl-6-aminopyridine | 150 | 15 | 85 |

| 2-Chloro-3-cyano-4-phenyl-6-aminopyridine | 180 | 3 | 88 |

| 2-Chloro-3,5-dicyano-6-aminopyridine | 180 | 3 | 85 |

| 2-Chloro-5-(chloromethyl)pyridine | 180 | 5 | 50 |

Data sourced from research on microwave-assisted amination. tandfonline.com

Applications of Continuous Flow Reaction Modules in Pyridine Chemistry

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and improved scalability. organic-chemistry.org In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise management of temperature, pressure, and residence time. researchgate.net This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control to minimize byproduct formation. organic-chemistry.org

In the context of pyridine chemistry, continuous flow modules have been successfully applied to a variety of transformations. For example, the N-oxidation of pyridine derivatives has been achieved with high efficiency (up to 99% yield) using a packed-bed microreactor. organic-chemistry.org This system allows for safe operation over extended periods—over 800 hours in one study—while maintaining catalyst activity, demonstrating its robustness for large-scale production. organic-chemistry.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is crucial for controlling fast and energetic reactions. organic-chemistry.org

The modular nature of flow chemistry setups allows for the integration of multiple reaction and purification steps into a single, automated sequence. This has been demonstrated in the multi-step synthesis of various heterocyclic compounds, including functionalized pyridines and fused systems like 1,2,4-triazolo[1,5-a]pyridines. thieme-connect.comuc.pt Key parameters in a flow process include the flow rate of reagents, the internal volume of the reactor coil, and the system's temperature and pressure, which are controlled by pumps, heating units, and back-pressure regulators, respectively. By adjusting these variables, chemists can optimize reaction conditions to maximize yield and throughput. researchgate.net

The application of continuous flow technology to reactions like the Friedel-Crafts acylation, a potential key step in the synthesis of this compound, could offer significant advantages. The ability to precisely control temperature would help manage the exothermicity of the reaction, while the rapid mixing and short residence times could improve selectivity and reduce the formation of unwanted isomers or polysubstituted products.

Table 2: Continuous Flow Processing Examples in Pyridine Chemistry This table summarizes the conditions and outcomes for different reactions involving pyridine derivatives in continuous flow systems, showcasing the versatility of the technology.

| Reaction Type | Substrate Example | Catalyst / Reagents | Temperature (°C) | Residence Time | Yield (%) |

| N-Oxidation | Pyridine | TS-1 / H₂O₂ | 80 | - | >99 |

| Hydrogenation | Picolinic Acid | Pd/C | 80 | - | High |

| Cyclization | 2-Chloropyridine derivative | Et₃N | 25 | 3.5 min | 91 |

| Thermolysis | Azidoacrylate | - | 220 | 28.5 s | Quantitative |

Data compiled from various studies on continuous flow synthesis in pyridine chemistry. organic-chemistry.orgresearchgate.netthieme-connect.commdpi.com

Spectroscopic and Structural Elucidation Techniques for 2 Chloro 5 2,4 Dichlorobenzoyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed map of the molecular structure can be constructed. While specific experimental data for 2-Chloro-5-(2,4-dichlorobenzoyl)pyridine is not widely published, a theoretical analysis based on its structure allows for the prediction of its NMR spectra.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. The spectrum for this compound is expected to show signals corresponding to the six protons on the two aromatic rings. The protons on the dichlorophenyl ring and the chloropyridine ring will exhibit distinct chemical shifts and coupling patterns due to the electron-withdrawing effects of the chlorine atoms, the nitrogen atom, and the carbonyl group.

The three protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.5-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atom. Similarly, the three protons on the 2,4-dichlorobenzoyl ring would also be in the aromatic region (typically δ 7.0-8.0 ppm). The precise shifts and coupling constants (J) would allow for the specific assignment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyridine H-3 | Downfield | Doublet of Doublets (dd) | ~8.5, 2.5 |

| Pyridine H-4 | Downfield | Doublet (d) | ~8.5 |

| Pyridine H-6 | Most Downfield | Doublet (d) | ~2.5 |

| Dichlorobenzoyl H-3' | Aromatic Region | Doublet (d) | ~2.0 |

| Dichlorobenzoyl H-5' | Aromatic Region | Doublet of Doublets (dd) | ~8.5, 2.0 |

Note: This table represents predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show 12 distinct peaks, one for each carbon atom in the molecule.

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 185-195 ppm. The carbon atoms attached to chlorine and nitrogen will also be shifted downfield. The remaining aromatic carbons will appear in the typical range of 120-155 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 185 - 195 |

| Pyridine C-2 (C-Cl) | 150 - 155 |

| Pyridine C-3 | 125 - 135 |

| Pyridine C-4 | 135 - 145 |

| Pyridine C-5 | 130 - 140 |

| Pyridine C-6 | 150 - 160 |

| Dichlorobenzoyl C-1' | 135 - 145 |

| Dichlorobenzoyl C-2' (C-Cl) | 130 - 140 |

| Dichlorobenzoyl C-3' | 125 - 135 |

| Dichlorobenzoyl C-4' (C-Cl) | 135 - 145 |

| Dichlorobenzoyl C-5' | 125 - 135 |

Note: This table represents predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₆Cl₃NO), the exact molecular weight is 286.54 g/mol . organic-chemistry.org In a mass spectrum, the molecular ion peak [M]⁺ would be observed, showing a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The most abundant peak in this cluster would correspond to the molecule containing three ³⁵Cl atoms.

Electron ionization (EI) would likely cause the molecule to fragment in predictable ways. Key fragmentation pathways would involve the cleavage of the bond between the carbonyl group and the pyridine ring, and the bond between the carbonyl group and the dichlorophenyl ring.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Description |

|---|---|---|

| 285/287/289/291 | [C₁₂H₆Cl₃NO]⁺ | Molecular Ion (M⁺) |

| 173/175/177 | [C₇H₃Cl₂O]⁺ | 2,4-Dichlorobenzoyl cation |

| 112/114 | [C₅H₃ClN]⁺ | 2-Chloro-5-pyridinyl cation |

| 145/147 | [C₇H₃Cl₂]⁺ | Dichlorophenyl cation |

Note: The listed m/z values correspond to the major isotopes. The presence of chlorine isotopes will result in characteristic M+2 and M+4 peaks.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending), providing a fingerprint of the functional groups present.

The spectrum of this compound is expected to be dominated by several key vibrational bands:

C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1650 and 1680 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the pyridine and benzene (B151609) rings.

C-Cl Stretching: Strong absorptions corresponding to the carbon-chlorine bond stretches are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

Table 4: Expected Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=O Stretch (Ketone) | 1650 - 1680 | IR (Strong), Raman (Moderate) |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-N Stretch (Pyridine) | 1300 - 1400 | IR, Raman |

Elemental Analysis for Empirical Formula Validation and Compound Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This data is used to confirm the empirical formula, which can then be compared to the molecular formula derived from mass spectrometry to validate the compound's identity. It also serves as a crucial indicator of sample purity.

For this compound, with the molecular formula C₁₂H₆Cl₃NO, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 50.32 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 2.11 |

| Chlorine | Cl | 35.45 | 3 | 106.35 | 37.11 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.89 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.58 |

| Total | | | | 286.54 | 100.00 |

Experimental results from elemental analysis of a pure sample should closely match these theoretical percentages, typically within a ±0.4% margin, thereby confirming the empirical formula and indicating a high degree of purity.

Computational and Theoretical Investigations of 2 Chloro 5 2,4 Dichlorobenzoyl Pyridine

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT study on 2-Chloro-5-(2,4-dichlorobenzoyl)pyridine would provide precise, three-dimensional coordinates of each atom in its most stable energetic state. This would include key geometrical parameters such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-Cl, C=O).

Bond Angles: The angles formed by three consecutive bonded atoms (e.g., C-C-C, C-N-C).

Dihedral Angles: The torsional angles that describe the conformation of the molecule, particularly the rotation around the single bond connecting the pyridine (B92270) and dichlorobenzoyl rings.

Without specific DFT calculations, these structural parameters for this compound remain undetermined.

Frontier molecular orbital theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The analysis provides:

HOMO Energy (EHOMO): Related to the ionization potential.

LUMO Energy (ELUMO): Related to the electron affinity.

HOMO-LUMO Energy Gap (ΔE): An indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

The spatial distribution of these orbitals would show which parts of the molecule are most likely to participate in chemical reactions. For this compound, the specific energy values and orbital distributions are not available.

Theoretical vibrational analysis, typically performed alongside DFT geometry optimization, predicts the frequencies of molecular vibrations corresponding to infrared (IR) and Raman spectroscopic bands. This analysis helps in the interpretation of experimental spectra by assigning specific vibrational modes (e.g., stretching, bending, and torsional motions) to observed spectral peaks. No such theoretical spectroscopic data has been published for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could reveal:

Conformational Landscape: The different spatial arrangements (conformers) the molecule can adopt and their relative stabilities.

Dynamic Behavior: How the molecule behaves in different environments (e.g., in a solvent or interacting with a biological target), including its flexibility and intermolecular interactions.

The dynamic properties and conformational preferences of this compound have not been characterized through MD simulations in available literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy. This analysis would elucidate:

Charge Distribution: The partial atomic charges on each atom.

Hybridization: The type of hybrid orbitals used in bonding.

Specific stabilization energies and charge delocalization pathways for this compound are unknown due to the absence of NBO studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model involving this compound, data on a set of structurally related molecules and their measured activities would be required. Such a model could then be used to predict the activity of new, unsynthesized analogs and guide molecular design. There are currently no published QSAR studies that include this compound as part of a training or test set.

Structure Activity Relationship Sar and Derivative Design Within the 2 Chloro 5 2,4 Dichlorobenzoyl Pyridine Framework

Design Principles for Systematic Structural Modifications of the Pyridine (B92270) and Benzoyl Moieties

In the absence of direct studies on 2-Chloro-5-(2,4-dichlorobenzoyl)pyridine, design principles for its modification can be inferred from research on analogous structures, such as other substituted pyridines and benzoyl-containing compounds. For the pyridine moiety, typical modifications would involve altering the substitution at the 2-position. The chlorine atom is a versatile handle for nucleophilic substitution, allowing the introduction of various functional groups (e.g., amines, ethers, thiols) to probe interactions with biological targets. Modifications could also be explored at other positions of the pyridine ring to modulate electronic properties and steric profile.

On the benzoyl moiety, the 2,4-dichloro substitution pattern is a key feature. Systematic modifications would involve repositioning these chlorine atoms (e.g., to 3,4- or 3,5-dichloro) or replacing them with other halogens (F, Br, I) or bioisosteric groups to fine-tune lipophilicity, electronic effects, and potential halogen bonding interactions. Furthermore, the entire dichlorophenyl ring could be replaced with other substituted aromatic or heterocyclic systems to explore different binding pockets.

Elucidation of Key Structural Determinants Influencing Molecular Interactions and Biological Recognition

Without experimental data for this compound, the key structural determinants for its biological activity are unknown. Generally, for a molecule of this type, the central carbonyl group is a key hydrogen bond acceptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. The chlorinated aromatic rings provide a scaffold that can engage in hydrophobic and van der Waals interactions within a target's binding site. The specific arrangement of the three chlorine atoms would be critical in defining the molecule's shape and electronic distribution, which in turn would govern its recognition by a specific biological target. Research on other chlorinated benzamides and pyridines has shown that the position and nature of halogen substituents can drastically alter binding affinity and selectivity. nih.gov

Synthetic Strategies for Constructing Analogue Libraries Based on SAR Insights

The synthesis of an analogue library of this compound would likely be based on established organic chemistry reactions. A common approach would be a Friedel-Crafts acylation or a related coupling reaction between a derivative of 6-chloronicotinic acid (or its corresponding acid chloride/ester) and 1,3-dichlorobenzene.

To build a library, variations of these starting materials would be employed. For instance, a range of substituted 1,3-dichlorobenzenes could be used to modify the benzoyl portion. To modify the pyridine ring, one could start with different 2-substituted-5-carboxypyridines. Subsequent chemical transformations on the initial product could further diversify the library. For example, the 2-chloro group on the pyridine ring can be displaced by various nucleophiles to generate a wide array of analogues. nih.gov

Rational Design Approaches for Modulating Specific Biological Target Affinities

Rational drug design for derivatives of this compound would depend entirely on the identification of a specific biological target. Once a target is known and its three-dimensional structure is available (either through X-ray crystallography or homology modeling), computational tools like molecular docking could be used to predict the binding mode of the parent compound.

These docking studies would highlight potential interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) between the compound and the protein's active site. This information would guide the design of new analogues with improved affinity and selectivity. For example, if a docking study revealed an unoccupied hydrophobic pocket near the dichlorophenyl ring, analogues with larger lipophilic substituents at that position could be designed. Similarly, if a potential hydrogen bond donor/acceptor on the target is not engaged, modifications could be made to the pyridine or benzoyl moieties to introduce a suitable functional group. This structure-based design approach is a cornerstone of modern medicinal chemistry for optimizing lead compounds.

Future Research Directions and Advanced Chemical Science Applications

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Efficiency

The synthesis of functionalized pyridine (B92270) derivatives like 2-Chloro-5-(2,4-dichlorobenzoyl)pyridine traditionally relies on multi-step processes, often involving Friedel-Crafts acylation reactions. While effective, these classical routes can suffer from drawbacks such as the use of stoichiometric amounts of Lewis acid catalysts, harsh reaction conditions, and the generation of significant waste streams, leading to low atom economy. Future research is intensely focused on developing more sustainable and efficient synthetic methodologies.

Key Research Thrusts:

Catalyst-Free Photochemical Synthesis: Recent advancements have demonstrated the potential of light-driven, catalyst-free reductive arylation reactions to form the crucial carbon-carbon bond in benzoylpyridines. nih.govacs.org This approach, often conducted in continuous flow reactors, utilizes readily available aromatic aldehydes and cyanopyridines, merging the photochemical step with a subsequent oxidation to yield the final ketone. nih.govacs.org Such methods offer high efficiency and reproducibility, significantly improving the sustainability profile compared to traditional methods. nih.govacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source has been recognized as a valuable green chemistry tool. nih.govresearchgate.net It can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating. nih.gov Applying this technology to the synthesis of benzoylpyridine intermediates could offer a more energy-efficient and rapid production pathway.

Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives

| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Modern Sustainable Routes (e.g., Photochemical, MCRs) |

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Often catalyst-free or uses recyclable catalysts nih.govnih.gov |

| Reaction Time | Often several hours to days | Can be reduced to minutes nih.gov |

| Energy Input | Conventional heating | Alternative energy (light, microwaves) nih.govnih.gov |

| Atom Economy | Lower, due to catalyst and byproduct formation | Higher, fewer steps and byproducts nih.gov |

| Waste Generation | Significant acidic/metallic waste | Minimized waste streams nih.govrasayanjournal.co.in |

Integration of Advanced Computational Approaches for Predictive Design and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights that complement and guide experimental work. For a molecule like this compound, computational approaches can be leveraged to predict its properties, design more efficient syntheses, and understand potential reaction mechanisms at the molecular level.

Key Computational Applications:

Density Functional Theory (DFT) Calculations: DFT methods are powerful for predicting the molecular structure, vibrational frequencies, and electronic properties of molecules. By calculating parameters such as bond lengths, bond angles, and charge distributions, researchers can gain a fundamental understanding of the molecule's stability and reactivity. These calculations can help predict the most likely sites for nucleophilic or electrophilic attack, thereby guiding the design of new synthetic transformations.

Mechanistic Pathway Elucidation: Computational modeling can be used to map out the energy profiles of potential reaction pathways. For instance, in the synthesis of this compound, DFT could be used to compare the energy barriers of different catalytic cycles or to understand the role of solvents and additives. This allows for the rational optimization of reaction conditions to favor the desired product and suppress the formation of impurities.

Predictive Design of Novel Derivatives: By systematically modifying the structure of the parent compound in silico and calculating the resulting electronic and steric properties, researchers can build libraries of virtual derivatives. These libraries can be screened computationally for desired characteristics, such as specific reactivity or potential binding affinity to a biological target, allowing for the prioritization of the most promising candidates for laboratory synthesis.

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Biological Systems

The pyridine ring is classified as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. beilstein-journals.org This inherent versatility makes pyridine derivatives, including halogenated structures like this compound, intriguing candidates for the exploration of polypharmacology—the concept of a single drug molecule interacting with multiple targets.

While this specific compound is primarily an intermediate, its core structure can serve as a template for designing molecules with multi-target activity. Such agents are of great interest for treating complex diseases like cancer or neurodegenerative disorders, where multiple biological pathways are dysregulated.

Strategic Research Directions:

Scaffold-Based Drug Design: The 2-chloro-5-benzoylpyridine (B1274251) core can be systematically functionalized to create libraries of new compounds. By varying the substituents on both the pyridine and benzoyl rings, it is possible to modulate the molecule's shape, electronics, and hydrogen-bonding capabilities to achieve affinity for different sets of biological targets.

Fragment-Based Screening: The individual fragments of the molecule—the 2-chloropyridine (B119429) moiety and the 2,4-dichlorobenzoyl group—can be studied for their interactions with various proteins. Promising fragments can then be elaborated or combined to generate novel multi-target ligands.

Computational Target Prediction: Advanced computational algorithms can screen the structure of this compound and its virtual derivatives against databases of known protein structures. This can generate hypotheses about potential biological targets, which can then be validated experimentally, accelerating the discovery of new therapeutic applications.

Application of Green Chemistry Principles in the Synthesis and Environmental Management of Pyridine Derivatives

The synthesis and use of chlorinated organic compounds necessitate a strong focus on environmental stewardship. The application of green chemistry principles is crucial for minimizing the environmental footprint associated with the production and lifecycle of pyridine derivatives.

Core Green Chemistry Strategies:

Use of Greener Solvents and Reagents: A key principle of green chemistry is the reduction or elimination of hazardous substances. Research into the synthesis of pyridine derivatives is exploring the use of environmentally benign solvents like water, ethanol, or ionic liquids, as well as safer reagents. rasayanjournal.co.innih.govacs.org For chlorination steps, traditional reagents like chlorine gas can be replaced with less hazardous alternatives such as chloramine-T, which can be used under solvent-free conditions. nih.govacs.org

Waste Valorization and Management: The effluent streams from the synthesis of chlorinated pyridines can contain residual reactants, catalysts, and chlorinated byproducts. Effective environmental management requires strategies for treating this waste. This can include the development of advanced oxidation processes to break down persistent organic pollutants or methods to recover and reuse valuable materials like catalysts. Improving reaction efficiency and selectivity directly reduces the amount of waste generated. google.com

Lifecycle Assessment: A holistic approach to environmental management involves considering the entire lifecycle of the chemical, from the sourcing of raw materials to its ultimate fate in the environment. For chlorinated pyridines, which can be precursors to agrochemicals, understanding their persistence, bioaccumulation potential, and degradation pathways is critical. agropages.com Research into the microbial degradation of pyridine derivatives aims to identify or engineer microorganisms that can bioremediate contaminated sites.

Table 2: Green Chemistry Metrics for Evaluating Synthesis

| Metric | Definition | Relevance to Pyridine Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of incorporating reactant atoms into the final product, minimizing waste. |

| E-Factor | Total mass of waste / Mass of product | A simple metric for quantifying waste generation; lower is better. |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | Considers all materials used (reactants, solvents, workup chemicals), providing a broader view of process efficiency. |

By focusing on these advanced research directions, the scientific community can continue to develop more efficient, sustainable, and innovative applications for important chemical building blocks like this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.